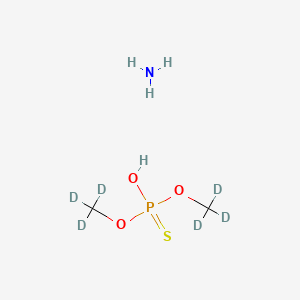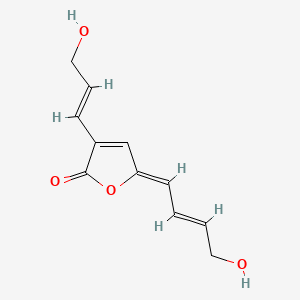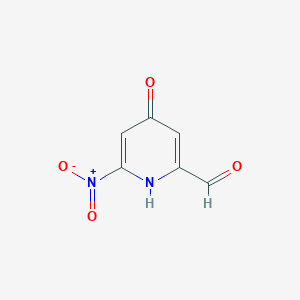![molecular formula C13H16Br2N2O B13438767 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Ambroxol, which is widely used as a mucolytic agent in the treatment of respiratory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with O-nitrobenzaldehyde.
Reaction with Trans-4-aminocyclohexanol: The O-nitrobenzaldehyde reacts with trans-4-aminocyclohexanol to form an intermediate compound.
Reduction: The intermediate compound undergoes simultaneous reduction of the nitro group and the C=N group using a special catalyst such as modified Pd/C.
Bromination: The reduced compound is then brominated using HBr/H2O2.
Final Product: The final product, this compound, is obtained by applying hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., Br2) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: As Ambroxol, it is used as a mucolytic agent to treat respiratory diseases by breaking down mucus and facilitating its expulsion.
Industry: The compound is used in the formulation of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol involves several molecular targets and pathways:
Mucolytic Action: The compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport.
Secretolytic and Secretomotoric Actions: It enhances the secretion of mucus and promotes the movement of cilia in the respiratory tract, aiding in the clearance of mucus.
類似化合物との比較
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol can be compared with other similar compounds:
Acebrophylline: Another bronchodilator that combines Ambroxol with theophylline, used for its bronchodilatory and mucolytic effects.
Benzenemethanamine Derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities but differ in their specific applications and effects.
特性
分子式 |
C13H16Br2N2O |
|---|---|
分子量 |
376.09 g/mol |
IUPAC名 |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-one |
InChI |
InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10,17H,1-4,7,16H2 |
InChIキー |
SFKSSKGJSQLJPG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1NCC2=C(C(=CC(=C2)Br)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)



![4-[2-(Aminomethyl)-1,3-thiazol-4-yl]benzene-1,3-diol](/img/structure/B13438701.png)
![tert-butyl N-[(2S,3S)-1-[(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13438706.png)
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)



![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)

